Cas no 2097914-02-6 (N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine)

Technical Introduction: N-1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine is a structurally complex heterocyclic compound featuring a fused benzopyran scaffold linked to an azetidine ring via a carbonyl group, further functionalized with a pyridazin-3-amine moiety. This architecture suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting enzymes or receptors due to its rigid, polycyclic framework and hydrogen-bonding capabilities. The azetidine and pyridazine components may enhance metabolic stability and binding affinity, while the benzopyran core could confer lipophilicity, influencing bioavailability. Such characteristics make it a candidate for exploratory research in drug discovery, particularly for CNS or cardiovascular applications, though further studies are required to validate its pharmacological profile.
N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine structure
2097914-02-6 structure
Product name:N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine
CAS No:2097914-02-6
MF:C17H18N4O2
MW:310.350423336029
CID:5961454
PubChem ID:126853384

N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine
    • F6550-6351
    • 2097914-02-6
    • 3,4-dihydro-2H-chromen-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
    • N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
    • AKOS032467174
    • Inchi: 1S/C17H18N4O2/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)21-10-13(11-21)19-16-6-3-9-18-20-16/h1-6,9,13,15H,7-8,10-11H2,(H,19,20)
    • InChI Key: VCHMIHHSRTUPPZ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2CCC1C(N1CC(C1)NC1=CC=CN=N1)=O

Computed Properties

  • Exact Mass: 310.14297583g/mol
  • Monoisotopic Mass: 310.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 1.6

N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6351-15mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6351-25mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6351-10μmol
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-6351-75mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
75mg
$208.0 2023-09-08
Life Chemicals
F6550-6351-2mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
2mg
$59.0 2023-09-08
Life Chemicals
F6550-6351-4mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6351-5μmol
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-6351-20μmol
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6351-50mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6351-5mg
N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097914-02-6
5mg
$69.0 2023-09-08

Additional information on N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine

Introduction to N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097914-02-6)

N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2097914-02-6, represents a unique molecular framework that combines structural features from multiple heterocyclic systems. The presence of both benzopyran and pyridazine moieties within its structure suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents.

The benzopyran moiety, characterized by its aromatic stability and diverse biological activities, has been extensively studied for its pharmacological properties. It is a key structural component in several natural products and synthetic drugs, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of this moiety into the N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine scaffold enhances the compound's potential to interact with biological targets in a meaningful way.

The azetidine ring in the compound's structure adds another layer of complexity, contributing to its unique chemical and biological profile. Azetidine derivatives are known for their ability to modulate various biological pathways, making them valuable scaffolds for medicinal chemistry. The combination of the azetidine ring with the pyridazine moiety creates a versatile platform for further functionalization and derivatization, enabling the design of compounds with tailored biological activities.

The pyridazine ring, another significant feature of this compound, is a heterocyclic system that has been widely explored in pharmaceutical research. Pyridazines are known for their role as pharmacophores in numerous therapeutic agents, including those targeting central nervous system disorders, cardiovascular diseases, and cancer. The presence of this moiety in N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine suggests that the compound may exhibit similar pharmacological properties or serve as a lead structure for further drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. These studies have highlighted the potential of N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine to bind to specific enzymes and receptors involved in various disease pathways. For instance, computational simulations have suggested that this compound may interact with kinases and other enzymes implicated in cancer progression, making it a promising candidate for further investigation.

In vitro studies have begun to elucidate the biological activity of N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine. Initial experiments have shown that the compound exhibits inhibitory effects on certain enzymes associated with inflammation and cell proliferation. These findings are particularly intriguing given the growing interest in developing drugs that target these pathways for the treatment of chronic diseases such as arthritis and cancer. Additionally, preliminary toxicity assays have indicated that the compound is well-tolerated at tested doses, suggesting its potential for safe use in therapeutic applications.

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key reactions such as condensation, cyclization, and functional group transformations. Each step has been optimized to ensure high yield and purity, making it feasible to produce sufficient quantities for further biological testing. The synthetic strategy also highlights the versatility of modern organic methodologies, which allows for the efficient construction of complex molecular architectures.

The development of new synthetic routes has been driven by the need for more efficient and sustainable methods in pharmaceutical manufacturing. Green chemistry principles have been increasingly applied to medicinal chemistry processes, aiming to minimize waste and reduce environmental impact. The synthesis of N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine adheres to these principles by utilizing catalytic methods and solvent systems that are both efficient and environmentally friendly.

The future prospects for N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine are promising. Ongoing research is focused on further exploring its pharmacological profile through more comprehensive in vitro and in vivo studies. Additionally, efforts are underway to optimize its chemical properties to enhance its bioavailability and therapeutic efficacy. Collaborative efforts between academic researchers and industry scientists are expected to accelerate these developments and bring this compound closer to clinical application.

In conclusion, N-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidinylpyridazinamine (CAS No. 2097914-02-6) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of functional groups from benzopyranes (benzopyran) and pyridazines (pyridazine) creates a versatile scaffold for drug discovery. Recent studies have highlighted its biological activity and synthetic feasibility, paving the way for further exploration into its therapeutic applications.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD